3-(4-benzoyl-1H-pyrrol-2-yl)-N-hydroxyprop-2-enamide
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Overview
Description
3-(4-Benzoyl-1H-pyrrol-2-yl)-N-hydroxyprop-2-enamide is a chemical compound with the molecular formula C14H12N2O3 It is known for its unique structure, which includes a benzoyl group attached to a pyrrole ring, and a hydroxyprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzoyl-1H-pyrrol-2-yl)-N-hydroxyprop-2-enamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydroxyprop-2-enamide Moiety: This step involves the reaction of the benzoyl-pyrrole intermediate with acryloyl chloride and hydroxylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Pyrrole-2,3-diones
Reduction: Alcohols or amines
Substitution: Halogenated or nitro-substituted pyrroles
Scientific Research Applications
3-(4-Benzoyl-1H-pyrrol-2-yl)-N-hydroxyprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-benzoyl-1H-pyrrol-2-yl)-N-hydroxyprop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Benzoyl-1H-pyrrol-2-yl)-N-methylprop-2-enamide
- 3-(4-Benzoyl-1H-pyrrol-2-yl)-N-ethylprop-2-enamide
- 3-(4-Benzoyl-1H-pyrrol-2-yl)-N-propylprop-2-enamide
Uniqueness
3-(4-Benzoyl-1H-pyrrol-2-yl)-N-hydroxyprop-2-enamide stands out due to its hydroxyprop-2-enamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
501125-14-0 |
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Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-(4-benzoyl-1H-pyrrol-2-yl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C14H12N2O3/c17-13(16-19)7-6-12-8-11(9-15-12)14(18)10-4-2-1-3-5-10/h1-9,15,19H,(H,16,17) |
InChI Key |
AIPCQRMJWYJOFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C=CC(=O)NO |
Origin of Product |
United States |
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